molecular formula C13H13N5 B14004117 N-ethyl-N-phenyl-7H-purin-6-amine CAS No. 5444-67-7

N-ethyl-N-phenyl-7H-purin-6-amine

Cat. No.: B14004117
CAS No.: 5444-67-7
M. Wt: 239.28 g/mol
InChI Key: ONSHRLMVKPIUCV-UHFFFAOYSA-N
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Description

N-Ethyl-N-phenyl-7H-purin-6-amine is a chemical compound designed for research and development purposes, exclusively for use in laboratory settings. This molecule belongs to the purine family, a privileged scaffold in medicinal chemistry known for its diverse biological activities and prevalence in many enzyme inhibitors . The structural motif of a 6-aminopurine substituted with an N-aryl group is a common feature in the design of kinase inhibitors, making this compound a valuable intermediate or precursor in pharmaceutical research . Research Applications: Purine derivatives, such as this compound, serve as key pharmacophores in chemical reactions for synthesizing novel bioactive molecules . Specifically, 2-arylamino-6-substituted purines have been extensively investigated as potent and selective inhibitors of protein kinases, which are critical targets in oncology and other disease areas . Researchers utilize this compound as a core building block to develop and study potential therapeutic agents, particularly in the field of cancer research. Note for Researchers: This product is intended for research purposes only and is not intended for human diagnostic or therapeutic use, or for any veterinary applications.

Properties

CAS No.

5444-67-7

Molecular Formula

C13H13N5

Molecular Weight

239.28 g/mol

IUPAC Name

N-ethyl-N-phenyl-7H-purin-6-amine

InChI

InChI=1S/C13H13N5/c1-2-18(10-6-4-3-5-7-10)13-11-12(15-8-14-11)16-9-17-13/h3-9H,2H2,1H3,(H,14,15,16,17)

InChI Key

ONSHRLMVKPIUCV-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C2=NC=NC3=C2NC=N3

Origin of Product

United States

Preparation Methods

Cyclization from Imidazole Precursors

One of the prominent synthetic routes to purine derivatives, including N-phenyl-substituted purin-6-amines, involves cyclization starting from substituted imidazole intermediates.

  • Starting Material: 5-amino-1-phenyl-1H-imidazole-4-carbonitrile derivatives.
  • Key Reagents: Triethyl orthoformate (HC(OEt)3), acetic anhydride (Ac2O), and ammonia.
  • Procedure: The imidazole precursor reacts with triethyl orthoformate and acetic anhydride to form an intermediate, which upon treatment with ammonia undergoes cyclization to form the purine ring system with an amine group at position 6.
  • Outcome: This method yields 9-phenyl-9H-purin-6-amine derivatives in high yields, demonstrating good efficiency and selectivity.

Reaction Scheme Summary:

Step Reactants Conditions Product Yield
1 5-amino-1-phenyl-1H-imidazole-4-carbonitrile + HC(OEt)3 + Ac2O Room temperature to mild heating Intermediate formimidate Not specified
2 Intermediate + NH3 Aqueous KOH, reflux 9-Phenyl-9H-purin-6-amine High yields (quantitative in some reports)

This method was demonstrated by Yahyazadeh and Habibi (2007), who reported high-yield synthesis of 9-phenyl-9H-purin-6-amine derivatives using this approach, highlighting its applicability to phenyl-substituted purines.

Nucleophilic Aromatic Substitution (S_NAr) on 6-Chloropurines

Another effective strategy involves the nucleophilic substitution of 6-chloropurine derivatives with aromatic amines or alkylamines to introduce the N-ethyl and N-phenyl groups.

  • Starting Material: 6-chloro-7-substituted purines (e.g., 6-chloro-7-methylpurine).
  • Nucleophiles: Anilines (phenylamine), ethylamine, or their derivatives.
  • Catalysts/Promoters: Triflimide (bis(trifluoromethanesulfonyl)imide) as a promoter for metal-free arylation.
  • Solvent: Hexafluoroisopropanol (HFIP).
  • Conditions: Stirring at 60 °C for 24 hours.
  • Workup: Neutralization with saturated sodium bicarbonate, extraction with ethyl acetate, and purification by silica gel chromatography.

This method allows the selective substitution at the 6-position of the purine ring with diverse amines, including N-ethyl and N-phenyl groups, under mild conditions without requiring metal catalysts.

Representative Data Table:

Entry Purine Substrate Nucleophile Promoter Solvent Temp (°C) Time (h) Yield (%)
1 6-chloro-7-methylpurine p-methoxyaniline Tf2NH Hexafluoroisopropanol 60 24 75
2 6-chloro-7-methylpurine p-methoxyphenol Tf2NH Hexafluoroisopropanol 60 24 84

Though these examples are for substituted purines, the methodology is adaptable for synthesizing N-ethyl-N-phenyl-7H-purin-6-amine by using ethyl- and phenyl-containing nucleophiles.

Multistep Synthesis via Formimidate and Formamidine Intermediates

A multistep synthetic route involves:

  • Formation of ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate.
  • Reaction with phenylamine to form formamidine intermediates.
  • Cyclization under basic conditions (aqueous KOH) to produce 5-amino-1-phenyl-1H-imidazole-4-carbonitriles.
  • Subsequent conversion to purin-6-amines as described in section 2.1.

This approach allows the introduction of ethyl and phenyl groups early in the synthesis, providing structural control and enabling the preparation of N-ethyl-N-phenyl purine derivatives.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Cyclization from Imidazole Precursors Uses triethyl orthoformate and ammonia; high yields Efficient ring closure; good yields Requires multistep precursor synthesis
Nucleophilic Aromatic Substitution (S_NAr) Metal-free, uses triflimide promoter; mild conditions Avoids metal catalysts; versatile Requires chloropurine starting materials
Multistep Formimidate/Formamidine Route Stepwise construction with intermediates Structural control; adaptable More synthetic steps; longer process

Research Findings and Practical Considerations

  • The cyclization method from imidazole derivatives is well-established and yields high purity products, suitable for scale-up in pharmaceutical contexts.
  • The triflimide-promoted S_NAr reaction offers a metal-free alternative, reducing contamination risks important for medicinal chemistry applications.
  • Protection and deprotection strategies, such as those used in ribose-protected purine derivatives, are relevant when preparing complex nucleoside analogues but less critical for simple N-ethyl-N-phenyl purin-6-amine synthesis.
  • Reaction solvents like hexafluoroisopropanol enhance nucleophilicity and reaction rates in S_NAr processes.
  • Yields typically range from 70% to 85%, depending on substrate and nucleophile purity, reaction time, and temperature.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-phenyl-7H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of N-ethyl-N-phenyl-7H-purin-6-one.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

N-ethyl-N-phenyl-7H-purin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex purine derivatives.

    Biology: Studied for its potential role in biological processes and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-ethyl-N-phenyl-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects. For example, in anticancer research, the compound may inhibit enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N-ethyl-N-phenyl-7H-purin-6-amine are best understood through comparisons with analogs. Key variations include substituent groups, tautomeric forms (7H vs. 9H), and biological activities.

Structural Analogues

Table 1: Structural and Functional Comparison of Selected Purine Derivatives
Compound Name Substituents/Modifications Molecular Formula Key Properties/Activities Reference
This compound N6-ethyl, N6-phenyl; 7H tautomer C₁₃H₁₄N₆ Potential protease inhibitor (inferred)
2-Chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine N6-(3-Cl-Ph), C2-Cl; 9H tautomer C₁₃H₁₂Cl₂N₆ Cysteine protease inhibitor (IC₅₀ ~0.1 µM)
6-(3-Chlorophenylamino)-9-ethyl-9H-purine-2-carbonitrile N6-(3-Cl-Ph), C2-CN; 9H tautomer C₁₃H₁₀ClN₇ Enhanced binding affinity to cruzain
N-Cyclopentyl-9H-purin-6-amine N6-cyclopentyl; 9H tautomer C₁₀H₁₃N₅ Unspecified bioactivity
7-Methyl-7H-purin-6-amine C7-methyl; 7H tautomer C₆H₇N₅ Model compound for methylation studies
N,N-Dimethyl-7H-purin-6-amine N6-dimethyl; 7H tautomer C₇H₉N₅ Structural simplicity for SAR analyses

Key Differences and Implications

Tautomerism (7H vs. For example, 9H tautomers (e.g., 9-ethyl derivatives) are more common in enzyme inhibitors due to better mimicry of natural purines . Example: 2-Chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine (9H tautomer) showed potent inhibition of cruzain, while 7H analogs may exhibit distinct selectivity .

Substituent Effects: Halogenation: Chlorine at C2 (e.g., 2-chloro derivatives) enhances electrophilicity, improving covalent or non-covalent binding to proteases . Carbonitrile (C≡N): Replacing chlorine with a cyano group (e.g., 6-(3-chlorophenylamino)-9-ethyl-9H-purine-2-carbonitrile) increases polarity and hydrogen-bonding capacity, boosting inhibitory potency .

Synthetic Accessibility: Microwave-assisted synthesis (e.g., 90 W, 110°C) is a common method for purine derivatives, offering rapid reaction times and high yields (~90%) for chloro and cyano analogs . Positional isomerism (7H vs. 9H) can arise during alkylation steps, requiring chromatographic separation (e.g., benzyl-substituted isomers in Example 3 of ) .

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